molecular formula C19H22N2O3 B5902646 N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide

N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide

Cat. No. B5902646
M. Wt: 326.4 g/mol
InChI Key: DUPCWYIXMJEYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, also known as BHPB, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 337.42 g/mol.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is not fully understood. However, studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce changes in gene expression patterns, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its potent anti-cancer properties. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide. One potential avenue of research is the development of more efficient synthesis methods for N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, which could make it more accessible for use in lab experiments. Another potential direction for research is the investigation of the potential use of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in combination with other anti-cancer agents. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide involves a multi-step process that includes the reaction of benzylamine with 2-bromoethanol, followed by the nucleophilic substitution of the bromo group with propionyl chloride. The resulting intermediate is then reacted with 3-aminobenzamide to form the final product, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide.

Scientific Research Applications

N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is in the field of cancer research. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-18(23)20-17-10-6-9-16(13-17)19(24)21(11-12-22)14-15-7-4-3-5-8-15/h3-10,13,22H,2,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPCWYIXMJEYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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